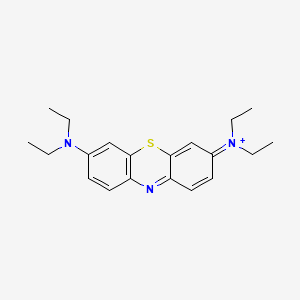

3,7-Bis(diethylamino)phenothiazin-5-ium

Overview

Description

3,7-Bis(diethylamino)phenothiazin-5-ium is an organic cation that belongs to the phenothiazinium family. This compound is characterized by its phenothiazin-5-ium core, substituted by diethylamino groups at positions 3 and 7. It is known for its vibrant color and is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(diethylamino)phenothiazin-5-ium typically involves the reaction of phenothiazine with diethylamine under specific conditions. The process can be summarized as follows:

Starting Materials: Phenothiazine and diethylamine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C).

Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

Purification: The product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix phenothiazine and diethylamine under controlled conditions.

Continuous Monitoring: The reaction is continuously monitored for temperature, pH, and concentration to ensure optimal yield.

Automated Purification: Advanced purification techniques, such as automated chromatography, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(diethylamino)phenothiazin-5-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox reactions.

Reduction: It can be reduced to its leuco form, which is colorless and can be reverted back to the colored form upon oxidation.

Substitution: The diethylamino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or hydrazine are used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

Oxidation Products: Various oxidized forms of the compound, which can be used in redox indicators.

Reduction Products: The leuco form of the compound, which is useful in certain analytical applications.

Substitution Products: Derivatives with different functional groups, expanding the compound’s utility in various fields.

Scientific Research Applications

3,7-Bis(diethylamino)phenothiazin-5-ium has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator and in various analytical techniques.

Biology: Employed in staining techniques for microscopy and as a marker for cellular components.

Medicine: Investigated for its potential therapeutic effects, including antiviral and antibacterial properties.

Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 3,7-Bis(diethylamino)phenothiazin-5-ium involves its interaction with biological molecules and cellular components. The compound can:

Intercalate with DNA: It binds to DNA, affecting its replication and transcription processes.

Generate Reactive Oxygen Species: Upon exposure to light, it can produce reactive oxygen species, leading to oxidative stress in cells.

Inhibit Enzymes: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

3,7-Bis(diethylamino)phenothiazin-5-ium can be compared with other phenothiazinium compounds, such as:

Methylene Blue: Similar in structure but with dimethylamino groups instead of diethylamino groups. Methylene blue is widely used as a dye and in medical applications.

Toluidine Blue: Another phenothiazinium dye with different substituents, used in histological staining.

Azure B: Used in biological staining and has similar properties but different substituents.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name |

[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N3S/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBCJUPBVRELNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N3S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206805 | |

| Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37247-10-2, 58083-81-1 | |

| Record name | Azure II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058083811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Bis(diethylamino)phenothiazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-BIS(DIETHYLAMINO)PHENOTHIAZIN-5-IUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI1MQT4UOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)

![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)

![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)

![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)